Cryptophycin-309

Description

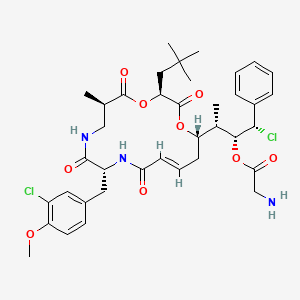

Structure

2D Structure

Properties

Molecular Formula |

C38H49Cl2N3O9 |

|---|---|

Molecular Weight |

762.7 g/mol |

IUPAC Name |

[(1S,2R,3S)-1-chloro-3-[(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-3-(2,2-dimethylpropyl)-6-methyl-2,5,9,12-tetraoxo-1,4-dioxa-8,11-diazacyclohexadec-13-en-16-yl]-1-phenylbutan-2-yl] 2-aminoacetate |

InChI |

InChI=1S/C38H49Cl2N3O9/c1-22-21-42-35(46)27(18-24-15-16-29(49-6)26(39)17-24)43-31(44)14-10-13-28(50-37(48)30(51-36(22)47)19-38(3,4)5)23(2)34(52-32(45)20-41)33(40)25-11-8-7-9-12-25/h7-12,14-17,22-23,27-28,30,33-34H,13,18-21,41H2,1-6H3,(H,42,46)(H,43,44)/b14-10+/t22-,23+,27-,28+,30+,33+,34-/m1/s1 |

InChI Key |

BQNYKEYUFWVGDV-XMERVSSLSA-N |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)(C)C)[C@H](C)[C@H]([C@H](C2=CC=CC=C2)Cl)OC(=O)CN)CC3=CC(=C(C=C3)OC)Cl |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)(C)C)C(C)C(C(C2=CC=CC=C2)Cl)OC(=O)CN)CC3=CC(=C(C=C3)OC)Cl |

Synonyms |

C-309 cpd cryptophycin 309 cryptophycin-309 |

Origin of Product |

United States |

Biosynthetic Pathways and Origin of Cryptophycins

Cryptophycins were initially discovered in 1990 in cyanobacteria of the genus Nostoc, specifically from terrestrial strains like Nostoc sp. ATCC 53789 and Nostoc sp. GSV 224. wikipedia.orggoogle.comgoogle.comnih.gov These cyanobacteria are prolific producers of various cryptophycin (B1240208) derivatives. nih.gov While closely related molecules, known as arenastatins, were reported in the marine sponge Dysidea arenaria, it is suggested that cyanobacteria common as symbionts of sponges may be the true origin of these compounds. wikipedia.org

The biosynthesis of cryptophycins is accomplished through a mixed Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. google.com The cryptophycin biosynthetic gene cluster (crp) in Nostoc sp. ATCC 53789 spans over 40 kb of the genome. nih.govacs.org This gene cluster contains the core genes crpA and crpB (encoding modular type-1 PKSs) and crpC and crpD (encoding NRPSs), which align with the chemical structure of the molecule. google.comacs.org Downstream of these core genes are four smaller genes (crpE to crpH) that encode post-PKS/NRPS tailoring enzymes. acs.org

Stable-isotope labeling experiments have helped determine the biosynthetic origin of the four subunits (A-D) that make up the cryptophycin structure. acs.orgacs.org The substrate flexibility of the enzymes within this PKS/NRPS assembly line has been demonstrated through precursor-directed biosynthesis, where unnatural starter units and amino acid derivatives were incorporated, leading to the generation of new cryptophycin analogs. nih.govacs.orgacs.org

A key tailoring enzyme is CrpE, a P450 oxygenase responsible for forming the epoxide found in several cryptophycins, such as cryptophycins 1, 2, and 52. acs.orgnih.gov The characterization of CrpE has facilitated the stereospecific synthesis of certain cryptophycins through chemoenzymatic approaches. acs.org The CrpD-M2 module, a unique NRPS module, is involved in incorporating the 2-hydroxy-acid moiety (unit D) and catalyzes steps including activation, loading, stereoselective reduction, and ester bond formation. nih.gov

The cryptophycin biosynthetic gene cluster has been found to be located in plasmids in Nostoc sp. strain ATCC 53789, suggesting a potential role of plasmids in the distribution of these biosynthetic pathways in cyanobacteria through horizontal gene transfer. frontiersin.org

Biotechnological Production Strategies for Cryptophycins

Due to the complex molecular structure of cryptophycins, their chemical synthesis can be challenging and result in low yields. bionity.com For example, the synthesis of cryptophycin (B1240208) in a laboratory setting was reported to involve thirty-five steps with a yield of only 3.5%. bionity.com This has driven the exploration of alternative production methods, including biotechnological strategies.

Currently, a primary source for obtaining viable amounts of cryptophycins is through isolation from the producing Nostoc cyanobacteria themselves. bionity.com Culturing strains of Nostoc sp., such as ATCC 53789 and GSV 224, under submerged aerobic conditions in suitable media allows for the production of cryptophycin compounds. google.comgoogle.com Other culture techniques, like surface growth on solidified media, can also be employed. google.com The culture medium can be supplemented with various nitrogen and carbon sources and inorganic salts to optimize production. google.com

Biotechnological approaches are being investigated to improve the production of cryptophycins and their analogs. The elucidation of the cryptophycin gene cluster has opened avenues for chemoenzymatic assembly and precursor-directed biosynthesis to generate cryptophycins and new analogs with potentially improved properties. acs.orgnih.govnih.gov

Precursor-directed biosynthesis leverages the substrate flexibility of the biosynthetic enzymes to incorporate unnatural precursors into the cryptophycin structure, leading to novel analogs. acs.orgacs.org This method has successfully yielded numerous new cryptophycin analogs. acs.org

Chemoenzymatic synthesis combines chemical steps with enzymatic reactions utilizing enzymes from the cryptophycin biosynthetic pathway. acs.orgnih.govnih.gov This approach has been used for the stereospecific synthesis of certain cryptophycins and offers potential for more efficient production of specific analogs, particularly those containing the epoxide group. acs.org

Efforts are also focused on optimizing the culture conditions of cryptophycin-producing cyanobacteria to enhance yields. Studies have examined the effects of environmental factors such as light photoperiod, wavelength, and intensity on cryptophycin production in Nostoc sp. ATCC 53789. mdpi.com Finding optimal conditions, potentially including stressful conditions, is crucial for over-production of cryptophycin. mdpi.com

While Cryptophycin-52, a synthetic analog, reached clinical trials, its development was eventually stopped due to high production costs and toxic side effects, highlighting the need for more cost-effective and less toxic production methods for promising analogs. acs.orgacs.org Cryptophycin-309, a glycinate (B8599266) ester of the chlorohydrin analog Cryptophycin-296, has emerged as a second-generation candidate with improved stability and water solubility compared to earlier analogs like Cryptophycin-52. researchgate.netnih.gov Its synthesis involves chemical steps, including the preparation of seco-cryptophycin intermediates and subsequent cyclization and functionalization. google.com The development of stable glycinate esters like this compound has addressed the stability issues observed with chlorohydrin analogs. researchgate.netnih.govthieme-connect.de

Biotechnological production, including fermentation and chemoenzymatic methods, is seen as a way to make promising cryptophycin analogs more accessible and potentially less costly to produce if pursued further. acs.organr.fr Research continues to explore and develop biotechnological strategies for the sustainable and efficient production of cryptophycins and their derivatives for potential therapeutic applications. anr.fr

Synthetic Methodologies for Cryptophycin 309 and Analogues

Total Synthesis Approaches for Cryptophycins

Total synthesis of cryptophycins typically involves the construction and coupling of their constituent subunits, often referred to as Units A, B, C, and D. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov These units are:

Unit A: an α,β-unsaturated δ-hydroxy acid, often containing a benzylic epoxide or a double bond. beilstein-journals.orgnih.gov

Unit B: a chlorinated O-methyl-D-tyrosine derivative. beilstein-journals.orgnih.gov

Unit C: a β²-amino acid, commonly β²-homoalanine. beilstein-journals.orgnih.gov

Unit D: leucic acid, a hydroxylated analogue of leucine. beilstein-journals.orgnih.gov

The presence of several amide and ester linkages within the cryptophycin (B1240208) core facilitates convergent synthetic strategies. researchgate.netnih.gov

Convergent Strategies Utilizing Fragment Coupling (Units A-D)

Convergent synthesis approaches are widely employed for cryptophycins, involving the separate synthesis of the individual units (A, B, C, and D) followed by their coupling to form a linear precursor, which is then macrocyclized. researchgate.netcapes.gov.brdtic.mil This modularity allows for flexibility and facilitates structure-activity relationship studies by enabling modifications to specific units. researchgate.netnih.gov

One approach involves coupling Unit A with an amino acid segment (Unit B). capes.gov.br Another strategy utilizes the coupling of an ABC fragment with a D unit. nih.govresearchgate.net Peptide coupling reagents, such as PyBOP/HOBt, have been used to assemble the linear seco-cryptophycin precursor. Chemoenzymatic approaches have also been developed, utilizing enzymes like cryptophycin thioesterase (CrpTE) to catalyze the macrocyclization of linear precursors. nih.govnih.govx-mol.comacs.orgnih.gov

Stereoselective Synthesis of Cryptophycin Subunits

Given the multiple stereogenic centers present in cryptophycins, stereoselective synthesis of their subunits is crucial to obtain the desired enantiomerically pure compounds. nih.govnih.govresearchgate.net Various methods have been developed for the stereoselective synthesis of these fragments.

For Unit A, strategies include catalytic asymmetric dihydroxylation to establish stereocenters, followed by substrate-controlled diastereoselective reactions. nih.govresearchgate.net Prins cyclization and asymmetric crotylation of aldehydes have also been utilized in the stereoselective synthesis of Unit A fragments. capes.gov.brresearchgate.netresearchgate.net

The synthesis of Unit B analogues has also been explored, involving modifications to the side chain while maintaining stereochemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov Stereochemical control is a key aspect throughout the synthesis of all subunits to ensure the correct configuration in the final macrocycle. nih.gov

Synthesis of Cryptophycin-309: Glycinate (B8599266) Ester Derivatization

This compound is a glycinate ester derivative of Cryptophycin-296. google.com The synthesis of this compound is typically achieved by modifying Cryptophycin-292. google.com This transformation involves converting the epoxide functionality of Cryptophycin-292 to a chlorohydrin, yielding Cryptophycin-296. google.com This step can be accomplished by treating Cryptophycin-292 with trimethylsilyl (B98337) chloride. google.com Subsequently, the resulting chlorohydrin, Cryptophycin-296, is coupled with N-(tert-butoxycarbonyl)glycine under standard esterification conditions. google.com The N-(tert-butoxycarbonyl) protecting group is then removed using an acid, such as hydrogen chloride, to afford this compound. google.com

A general scheme for this transformation, starting from Cryptophycin-292, has been described. google.com

Preparation of Modified Cryptophycin Analogues for Research Applications

The synthesis of modified cryptophycin analogues is an active area of research aimed at developing compounds with improved properties, such as enhanced stability, reduced toxicity, or suitability for conjugation. nih.govbeilstein-journals.orgresearchgate.netnih.govnih.gov

Modifications can be introduced at various positions within the cryptophycin structure, including Units A, B, C, and D. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.orgnih.gov For instance, Unit A analogues with heterocyclic aromatic groups or fluorinated moieties have been synthesized to explore their impact on biological activity. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org Modifications in Unit B have involved altering the O-methyl group or introducing amino groups for conjugation. beilstein-journals.orgbeilstein-journals.org Unit C and D modifications have also been investigated. nih.govresearchgate.net

Synthetic strategies for preparing these analogues often build upon the total synthesis approaches, incorporating modified building blocks during the fragment coupling or utilizing late-stage derivatization reactions on pre-assembled cryptophycin scaffolds. nih.govacs.org Cross-coupling reactions, such as Suzuki-Miyaura coupling, have been employed to introduce diverse substituents, particularly in Unit A. nih.gov Chemoenzymatic methods offer a versatile route to access new analogues by utilizing cryptophycin biosynthetic enzymes like CrpTE and CrpE. nih.govnih.govx-mol.comacs.orgnih.gov

Prodrug Design and Synthesis Strategies in Cryptophycin Chemistry

Prodrug strategies have been explored in cryptophycin chemistry to address challenges such as hydrolytic instability and to improve pharmacokinetic profiles. core.ac.ukresearchgate.net Halohydrin derivatives, including chlorohydrins like Cryptophycin-296, and their glycinate esters, such as this compound, are considered cryptophycin prodrugs. core.ac.uk These derivatives can be converted to the biologically active epoxide-containing cryptophycins under physiological conditions. core.ac.uk

The synthesis of these prodrugs involves targeted modifications of the cryptophycin structure. For example, the formation of chlorohydrin prodrugs involves the reaction of epoxide-containing cryptophycins with chlorosilanes. google.com Subsequent esterification with amino acids like glycine (B1666218) yields the glycinate prodrugs. google.comcore.ac.uk

Molecular and Cellular Mechanisms of Action of Cryptophycins

Interaction with Tubulin and Microtubule Dynamics

Cryptophycins interface directly with tubulin, the fundamental protein subunit of microtubules, to disrupt their highly dynamic structure and function. This interaction is characterized by high affinity and leads to a cascade of events that compromise cellular integrity, particularly during cell division.

Disruption of Mitotic Spindle Formation

The inhibition of tubulin polymerization has profound consequences for proliferating cells, which rely on the dynamic formation and disassembly of the mitotic spindle to segregate chromosomes during mitosis. acs.org By altering the equilibrium between tubulin dimers and polymerized microtubules, cryptophycins prevent the formation of a correct mitotic spindle. researchgate.net At low concentrations, cryptophycins cause the formation of abnormal mitotic spindles. nih.gov At higher concentrations, they lead to a significant depolymerization of spindle microtubules, resulting in disorganized chromosomes that cannot align properly at the metaphase plate. nih.gov This direct interference with the mitotic machinery is a primary contributor to the potent antimitotic activity of the compound class. acs.org

Tubulin Binding Site Characterization (Vinca Alkaloid Domain)

Competitive Binding: Cryptophycin (B1240208) effectively inhibits the binding of radiolabeled vinblastine (B1199706) to tubulin. nih.govsemanticscholar.org

Functional Interference: It blocks the formation of vinblastine-induced tubulin paracrystals in cells and suppresses vinblastine-induced tubulin aggregation in vitro. nih.govsemanticscholar.org

Proteolysis Patterns: The pattern of tubulin cleavage by proteases like trypsin and chymotrypsin (B1334515) in the presence of cryptophycin is consistent with the occupation of the vinca (B1221190) binding site. nih.gov

Site Specificity: Cryptophycin does not inhibit the binding of colchicine (B1669291), indicating that its binding site is distinct from the colchicine site. nih.govsemanticscholar.org

Recent high-resolution X-ray crystallography has provided further detail, confirming that cryptophycins bind to the maytansine (B1676224) site of β-tubulin and revealing a second, novel binding site. researchgate.net This secondary site involves the T5-loop of β-tubulin, a critical region for nucleotide exchange and longitudinal tubulin contacts, effectively bridging the maytansine and vinca sites. researchgate.net

| Property | Cryptophycin Interaction | Source(s) |

| Primary Binding Region | Vinca Alkaloid Domain on β-tubulin | nih.gov, semanticscholar.org, nih.gov |

| Competition with Vinblastine | Yes | nih.gov, semanticscholar.org |

| Competition with Colchicine | No | nih.gov, semanticscholar.org |

| Secondary Binding Site | β-tubulin T5-loop (bridging maytansine and vinca sites) | researchgate.net |

Cell Cycle Perturbation Induced by Cryptophycins

The disruption of microtubule dynamics directly triggers cellular checkpoint mechanisms that monitor the fidelity of mitosis, leading to a halt in cell cycle progression.

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with picomolar concentrations of cryptophycins results in a potent and dose-dependent arrest of the cell cycle in the G2/M phase. nih.govnih.gov This arrest occurs at the prometaphase/metaphase stage of mitosis. nih.govnih.gov The cell's spindle assembly checkpoint (SAC) detects the improperly formed mitotic spindle and the failure of chromosomes to achieve correct bipolar attachment to microtubules, preventing the transition to anaphase. oncotarget.com This prolonged mitotic block is a direct consequence of the drug's impact on microtubule function and is a key step preceding the induction of cell death. acs.orgacs.org

Induction of Apoptosis Pathways by Cryptophycins

A sustained arrest in mitosis ultimately triggers programmed cell death, or apoptosis, which is the final mechanism of cryptophycin-induced cytotoxicity. nih.govresearchgate.net Cryptophycins have been shown to initiate apoptosis rapidly and through multiple molecular pathways. nih.gov

The induction of apoptosis is characterized by morphological and biochemical hallmarks, including DNA fragmentation into oligonucleosome-sized fragments. nih.gov This process is executed by a family of cysteine proteases known as caspases. nih.gov Studies with Cryptophycin-52 in prostate cancer cells revealed that apoptosis is associated with the activation of effector caspases, including caspase-3 and caspase-7. nih.gov Activation of these caspases leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), which is a classic indicator of apoptosis. nih.govnih.gov

The apoptotic response to cryptophycins also involves other signaling pathways:

Bcl-2 Family: The process is modulated by members of the Bcl-2 family of proteins, with studies showing that overexpression of the anti-apoptotic protein Bcl-2 can confer resistance to cryptophycin-induced cell death. nih.gov

JNK Pathway: A sustained increase in the phosphorylation of c-Jun NH(2)-terminal kinase (JNK) has been observed, with levels strongly correlating with the extent of apoptosis. nih.gov

p53 Pathway: In cells with wild-type p53, cryptophycin treatment can lead to the up-regulation of p53 and its downstream targets, such as p21 and Bax, although the apoptotic response is not strictly dependent on p53 status. nih.gov

Unlike some other microtubule agents, cryptophycin-induced mitotic arrest often persists for only a brief period before the rapid onset of apoptosis, with no evidence of cells escaping the G2/M block. nih.gov

| Pathway Component | Role in Cryptophycin-Induced Apoptosis | Source(s) |

| Caspase-3 / Caspase-7 | Activated to execute the apoptotic program | nih.gov, nih.gov |

| PARP | Cleaved by active caspases | nih.gov, nih.gov |

| Bcl-2 Family | Modulates susceptibility to apoptosis | nih.gov |

| JNK Pathway | Phosphorylation and activation strongly correlate with apoptosis | nih.gov |

| p53 | Can be up-regulated, but not essential for apoptosis | nih.gov |

Impact on Cellular Microtubule Instability and Tubulin Self-Association

Cryptophycin-309, a potent synthetic analog in the cryptophycin family, exerts its profound antiproliferative effects by directly targeting tubulin and disrupting the dynamic nature of microtubules, which are essential for cell division and other vital cellular functions. researchgate.netnih.gov The mechanism of action involves the potent suppression of microtubule dynamics and interference with the self-association of tubulin dimers. researchgate.netnih.gov While detailed studies often utilize other cryptophycin analogs like Cryptophycin-1 and Cryptophycin-52, the fundamental mechanisms are considered representative of the class, including this compound. researchgate.netnih.gov

At high concentrations, cryptophycins act to inhibit the polymerization of microtubules. researchgate.net For instance, research on the general action of cryptophycins demonstrated a 50% reduction in the in vitro polymerization of bovine brain microtubules at a drug-to-tubulin molar ratio of just 0.1. semanticscholar.org This inhibition is not due to a change in the critical concentration of tubulin required for assembly but rather a substoichiometric reduction in the amount of tubulin competent for polymerization. semanticscholar.org

However, the primary mechanism at lower, more clinically relevant concentrations, is the potent suppression of microtubule dynamic instability. researchgate.netnih.gov Microtubules in a cell are in a constant state of flux, rapidly growing and shrinking in a process known as dynamic instability, which is crucial for the formation and function of the mitotic spindle during cell division. researchgate.netnih.gov Cryptophycins potently stabilize these dynamics. nih.gov Studies on Cryptophycin-1 revealed that at low nanomolar concentrations, it significantly reduces both the rate and extent of microtubule shortening and growing. nih.gov This dampening of the natural dynamism of microtubules effectively freezes them, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death. nih.govnih.gov

The interaction of cryptophycins with tubulin is complex. They are known to bind to the Vinca alkaloid site on β-tubulin, which is located at the interface between tubulin dimers. semanticscholar.orgnih.gov This binding is thought to induce conformational changes in the tubulin dimer. researchgate.net Research on Cryptophycin-52 using cryo-electron microscopy has shown that its binding induces a curvature in the tubulin structure that is incompatible with the straight lattice of a normal microtubule. researchgate.net This induced curvature provides a structural basis for how the compound inhibits microtubule polymerization.

Recent structural studies have also identified a second, novel binding site for cryptophycins on β-tubulin that involves the T5-loop, a critical element in the formation of longitudinal contacts between tubulin dimers in microtubules. nih.gov The ability of cryptophycins to bridge the maytansine and vinca binding sites via this new "βT5-loop site" presents a unique mechanism for modulating tubulin assembly and dynamics. nih.gov

The following table summarizes the key effects of cryptophycins on microtubule dynamics, based on studies of potent analogs.

| Parameter | Effect of Cryptophycin | Reference |

| Microtubule Polymerization | Inhibited substoichiometrically | semanticscholar.org |

| Microtubule Dynamics | Potently suppressed/stabilized | nih.gov |

| Rate of Shortening | Reduced | nih.gov |

| Extent of Shortening | Reduced | nih.gov |

| Rate of Growing | Reduced | nih.gov |

| Extent of Growing | Reduced | nih.gov |

This multi-faceted impact on both the dynamic instability of existing microtubules and the self-association of tubulin dimers underlies the exceptional potency of cryptophycins as antimitotic agents.

Preclinical Efficacy and Biological Activity of Cryptophycin 309 Analogues

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Cryptophycins, including Cryptophycin-309 and its related analogues, have demonstrated potent antiproliferative activities in vitro against a broad spectrum of cancer cell lines core.ac.uknih.gov. Their cytotoxicity is typically observed at picomolar to low nanomolar concentrations core.ac.uknih.govnih.gov. Cryptophycin-1, for instance, has shown IC50 values as low as 4.58 pM against KB cells and 7.63 pM against LoVo cells core.ac.uk. Cryptophycin-55 (B1255067) glycinate (B8599266) has also displayed high in vitro potency in the subnanomolar range against melanoma cell lines nih.gov.

Evaluation against Multidrug-Resistant (MDR) Cell Lines

A significant feature of cryptophycins is their remarkable cytotoxicity against multidrug-resistant (MDR) tumor cell lines core.ac.uknih.govgoogle.com. Multidrug resistance is often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that reduces the intracellular concentration of many conventional chemotherapeutics core.ac.ukgoogle.com. Cryptophycins are considered poor substrates for P-gp-mediated transport, which contributes to their retained activity in MDR cells core.ac.uknih.govgoogle.com. This activity against MDR cell lines makes cryptophycins, including this compound, particularly interesting as potential chemotherapeutics for resistant cancers core.ac.uk.

Comparative Potency with Other Antimitotic Agents

Cryptophycins exhibit strong antiproliferative activities, often showing 100-fold to 1000-fold greater potency compared to established antimitotic agents like paclitaxel (B517696) and vinblastine (B1199706) uni-bielefeld.decore.ac.uk. Cryptophycin-1 is noted as one of the most potent tubulin-destabilizing agents identified acs.org. Cryptophycins generally possess a higher affinity for tubulin than many other antimitotic compounds and form stable drug-tubulin complexes, which may contribute to their high activity against MDR cell lines core.ac.uk. While Cryptophycin-55 glycinate showed high in vitro potency, the parent compound, Cryptophycin-52, demonstrated even higher biological activity (10-20-fold greater) in certain cell lines nih.gov.

In Vivo Antitumor Activity in Preclinical Animal Models

Preclinical studies in tumor-bearing animals have been crucial in evaluating the in vivo efficacy of this compound and its analogues. This compound has emerged as a promising analogue based on these studies nih.govresearchgate.net.

Efficacy in Mouse Xenograft Models of Human Tumors

This compound has shown significant antitumor activity in mouse xenograft models of human tumors nih.govresearchgate.netresearchgate.net. Studies have reported substantial tumor growth inhibition and log kill values against various human tumor xenografts. For example, in human colon HCT15 (a pgp (+) MDR tumor) and human colon HCT116 xenograft models, this compound treatment resulted in 0% T/C (Tumor/Control) values and log kill values of 3.3 and 4.1, respectively, following a specific intravenous treatment schedule nih.govresearchgate.netresearchgate.net.

Evaluation in Murine Tumor Models

This compound and other cryptophycin (B1240208) analogues have also been evaluated in murine tumor models nih.govresearchgate.netresearchgate.net. These studies have demonstrated efficacy against various mouse tumors, including MDR models nih.govresearchgate.netresearchgate.net. For instance, in mouse mammary tumor models, including the pgp (+) MDR Mam 17/Adr and pgp (-) MDR Mam 16/C/Adr, this compound treatment led to 0% T/C values and log kill values of 3.2 and 3.3, respectively nih.govresearchgate.netresearchgate.net. Activity was also observed against Colon 26, Colon 51, and Pancreatic Ductal Adenocarcinoma 02 (Panc 02) murine tumors nih.govresearchgate.netresearchgate.net. Cryptophycin-249, another glycinate analogue, also showed efficacy comparable or superior to this compound in a multidrug-resistant breast adenocarcinoma model nih.govresearchgate.net.

Table 1: Summary of In Vivo Efficacy of this compound in Mouse and Human Tumor Models

| Tumor Model | Origin | MDR Status | % T/C | Log Kill (LK) |

| Mam 17/Adr | Mouse | pgp (+) | 0% | 3.2 |

| Mam 16/C/Adr | Mouse | pgp (-) | 0% | 3.3 |

| Mam 16/C | Mouse | Sensitive | 0% | 3.8 |

| Colon 26 | Mouse | Sensitive | 0% | 2.2 |

| Colon 51 | Mouse | Sensitive | 0% | 2.4 |

| Pancreatic Ductal Adenocarcinoma 02 (Panc 02) | Mouse | Sensitive | 0% | 2.4 |

| Human Colon HCT15 | Human | pgp (+) | 0% | 3.3 |

| Human Colon HCT116 | Human | Sensitive | 0% | 4.1 |

Data derived from a single course of IV treatment (Q2d x 5) against early staged SC transplantable tumors nih.govresearchgate.netresearchgate.net.

Dose-Response and Schedule Dependency in Preclinical Settings

Preclinical studies have investigated the dose-response and schedule dependency of cryptophycin analogues. While the provided search results primarily detail efficacy at specific doses and schedules (e.g., IV treatment Q2d x 5 for this compound) nih.govresearchgate.netresearchgate.net, broader preclinical evaluations of cryptophycins have explored different administration regimens. For Cryptophycin-52 (LY355703), an earlier analogue, phase I clinical trials suggested that toxicity was more linked to cumulative dose than schedule dependence core.ac.ukresearchgate.net. However, specific detailed dose-response curves and schedule dependency data for this compound in preclinical models are not extensively detailed in the provided snippets beyond the efficacy results at a particular schedule nih.govresearchgate.netresearchgate.net.

Advantages of this compound over Predecessor Analogues in Preclinical Models

Preclinical studies have demonstrated several key advantages of this compound (C-309) when compared to earlier cryptophycin analogues, particularly Cryptophycin-1 and Cryptophycin-52. These advantages primarily relate to improved chemical stability, enhanced aqueous solubility, and superior preclinical efficacy against a broader spectrum of tumors, including multidrug-resistant (MDR) phenotypes.

Cryptophycins-1 and -52, which are epoxides, showed promising in vitro and in vivo antitumor activity in the early 1990s. However, their chlorohydrin counterparts, Cryptophycins-8 and -55, were found to be markedly more active but lacked the necessary stability in solution for practical formulation nih.govresearchgate.netresearchgate.netnliwod.org. Cryptophycin-52 (LY 355073) proceeded to clinical trials but exhibited only marginal antitumor activity nih.govresearchgate.netresearchgate.netnliwod.org.

The synthesis of glycinate esters of the hydroxyl group of the chlorohydrins addressed the stability issues encountered with earlier, more potent analogues nih.govresearchgate.netresearchgate.netnliwod.org. This compound, a glycinate ester of the chlorohydrin Cryptophycin-296, was specifically developed to enhance both chemical stability and aqueous solubility nih.govresearchgate.netresearchgate.netnliwod.org. This improved stability and solubility are crucial for developing viable pharmaceutical formulations researchgate.netnih.gov.

Extensive preclinical efficacy studies comparing 81 different cryptophycin analogues in tumor-bearing animals identified this compound as superior to many others nih.govresearchgate.netresearchgate.netnliwod.org. This compound demonstrated potent antitumor activity across a range of mouse and human tumor xenograft models following a single course of intravenous treatment nih.govresearchgate.netresearchgate.netnliwod.org. Notably, it showed significant efficacy against both drug-sensitive and multidrug-resistant tumors, including those expressing P-glycoprotein (pgp) nih.govresearchgate.netresearchgate.netnliwod.org.

Research findings indicate that this compound can induce complete or partial regression of murine tumors at lower doses compared to some other glycinate analogues nih.gov. Its enhanced efficacy compared to Cryptophycin-52 has been a key factor driving further investigation and consideration as a second-generation clinical candidate researchgate.netnih.gov.

The preclinical efficacy of this compound against various tumor models is illustrated by the following representative data from studies using a single course of IV treatment (Q2d x 5) against early-staged subcutaneous transplantable tumors nih.govresearchgate.netnliwod.org:

| Tumor Model | Origin | MDR Status | %T/C | Log Kill (LK) |

| Mam 17/Adr | Mouse | pgp (+) | 0% | 3.2 |

| Mam 16/C/Adr | Mouse | pgp (-) | 0% | 3.3 |

| Mam 16/C | Mouse | Not specified | 0% | 3.8 |

| Colon 26 | Mouse | Not specified | 0% | 2.2 |

| Colon 51 | Mouse | Not specified | 0% | 2.4 |

| Pancreatic Ductal Adenocarcinoma 02 (Panc 02) | Mouse | Not specified | 0% | 2.4 |

| Human Colon HCT15 | Human | pgp (+) | 0% | 3.3 |

| Human Colon HCT116 | Human | Not specified | 0% | 4.1 |

Note: %T/C represents the percentage of the mean tumor weight of the treated group compared to the control group. Log Kill represents the magnitude of tumor cell killing.

Another analogue, Cryptophycin-249 (C-249), also a glycinate derivative, demonstrated efficacy comparable or superior to C-309 in preclinical testing, particularly against the multidrug-resistant breast adenocarcinoma Mam-16/C/Adr nih.govresearchgate.netnliwod.org.

The improved stability and aqueous solubility of this compound, along with its potent and broad-spectrum antitumor activity observed in preclinical models, including against MDR tumors, highlight its advantages over earlier cryptophycin analogues and support its potential as a promising candidate for further development nih.govresearchgate.netresearchgate.netnliwod.orgnih.gov.

Targeted Drug Delivery Strategies for Cryptophycin 309

Cryptophycins as Payloads for Drug Conjugates

The high cytotoxicity of cryptophycins makes them suitable payloads for targeted drug conjugates, which aim to deliver the potent cytotoxic agent specifically to tumor cells while minimizing exposure to healthy tissues. This approach involves covalently linking a cryptophycin (B1240208) derivative to a targeting molecule, such as an antibody, small molecule, or peptide, via a chemical linker. core.ac.uknih.govprovendis.infonih.gov Upon reaching the tumor site and internalization into the target cells, the linker is cleaved, releasing the active cryptophycin payload. nih.govgoogle.comgoogle.com

Cryptophycin-55 (B1255067) glycinate (B8599266), a prodrug form of cryptophycin-52, has been frequently used as a payload due to the presence of a free hydroxyl group suitable for conjugation. nih.govgoogle.comresearchgate.netnih.gov Modifications to the cryptophycin scaffold, particularly in units B and D, have been explored to introduce functional groups for conjugation while maintaining or improving cytotoxic activity. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net

Antibody-Drug Conjugates (ADCs) with Cryptophycin Payloads

Antibody-Drug Conjugates (ADCs) utilize the high specificity of monoclonal antibodies to target antigens overexpressed on cancer cells, delivering a cytotoxic payload directly to the tumor. nih.govresearchgate.netnih.gov Cryptophycins have been investigated as potent payloads for ADCs. provendis.inforesearchgate.netbiospace.comnih.gov

Research has demonstrated the potential of cryptophycin-based ADCs. For instance, cryptophycin-55 has been conjugated to trastuzumab, an antibody targeting the HER2 receptor, which is overexpressed in certain breast cancers. google.comresearchgate.netnih.gov These conjugates exhibited potent cytotoxicity in HER2-positive cell lines at low nanomolar concentrations and showed significant antitumor activity in mouse xenograft models without overt toxicity. researchgate.netnih.gov

Studies have also compared the potency of cryptophycin payloads to other commonly used ADC payloads like MMAE (Monomethyl auristatin E) and DM1. Cryptophycin analogs have shown significantly higher potency in cell-based assays. biospace.comnih.govmedchemexpress.com

Lantern Pharma, in collaboration with Bielefeld University, has developed a new class of cryptophycin-based ADCs using cysteine-engineered antibodies for controlled conjugation and uniform drug-to-antibody ratios (DARs). biospace.com These cryptophycin ADCs have demonstrated picomolar potency and significant anti-tumor activity across a range of solid tumor cell lines in preclinical studies, outperforming MMAE in terms of cancer cell kill rate. biospace.com

Small Molecule-Drug Conjugates (SMDCs) Incorporating Cryptophycin-309

Small Molecule-Drug Conjugates (SMDCs) employ small molecules as targeting ligands to deliver cytotoxic payloads to cancer cells expressing specific receptors or enzymes. nih.govacs.orgacs.org SMDCs offer potential advantages over ADCs, including smaller size for better tissue penetration, lower manufacturing costs, and reduced immunogenicity. acs.orgacs.org

Cryptophycins, including cryptophycin-55 glycinate, have been explored as payloads for SMDCs. nih.govprovendis.inforesearchgate.netacs.orgacs.org For example, cryptophycin-55 glycinate has been conjugated to a bidentate acetazolamide (B1664987) derivative targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancers, including renal cell carcinoma. acs.orgacs.org This SMDC demonstrated affinity for CAIX and showed moderate antitumor effects in vivo in mouse models bearing renal cell carcinomas. acs.orgacs.orgethz.chnih.gov While this specific cryptophycin-acetazolamide conjugate was less potent in vivo compared to an analogous conjugate with an MMAE payload, it highlighted the potential of cryptophycin-based SMDCs and the need for further optimization of cryptophycin derivatives for this application. acs.orgacs.orgethz.chnih.gov

Another study involved conjugating cryptophycin to the cyclopeptide c(RGDfK), which targets integrin αvβ3, a receptor overexpressed on various tumor cells. nih.govnih.govresearchgate.netnih.govresearchgate.net These RGD-cryptophycin conjugates, incorporating protease-cleavable linkers and self-immolative spacers, showed low nanomolar in vitro activity against melanoma cell lines. nih.govnih.govresearchgate.net

Peptide-Drug Conjugates (PDCs) for Enhanced Delivery

Peptide-Drug Conjugates (PDCs) utilize targeting peptides to deliver cytotoxic agents to tumor cells expressing specific peptide receptors. google.comnih.govgoogle.comgoogle.com Cryptophycin derivatives have also been conjugated to peptides for targeted delivery. researchgate.netgoogle.comnih.govgoogle.comgoogle.com Similar to ADCs and SMDCs, PDCs aim to improve the therapeutic index by concentrating the cytotoxic payload at the tumor site. google.comgoogle.comgoogle.com

Studies have investigated cryptophycin conjugates with tumor-homing peptides. researchgate.netnih.gov For instance, cryptophycin has been conjugated to the cyclopeptide c(RGDfK) for targeting integrin αvβ3, as discussed in the context of SMDCs. nih.govnih.govresearchgate.netnih.govresearchgate.net These conjugates exemplify the application of cryptophycins in PDC design. nih.govnih.govresearchgate.netnih.govresearchgate.net The use of peptides as targeting moieties offers advantages such as smaller size compared to antibodies, potentially leading to better tumor penetration.

Design and Characterization of Linker Technologies

The design of the linker connecting the cryptophycin payload to the targeting molecule is crucial for the efficacy and safety of drug conjugates. The linker should be stable in systemic circulation to prevent premature drug release and minimize off-target toxicity, while also being efficiently cleaved within the tumor environment to release the active cryptophycin. nih.govgoogle.comgoogle.com Cleavable linkers are designed to be susceptible to enzymatic cleavage or other mechanisms prevalent in the tumor microenvironment or within target cells. nih.govgoogle.comgoogle.comotago.ac.nz

Protease-Cleavable Linkers (e.g., Val-Cit)

Protease-cleavable linkers are a common strategy in drug conjugate design, utilizing the overexpression of certain proteases within tumors or lysosomes to trigger payload release. nih.govgoogle.comgoogle.comotago.ac.nz The dipeptide sequence Valine-Citrulline (Val-Cit) is a widely used protease recognition sequence in cleavable linkers, particularly for cathepsin B, a lysosomal protease often upregulated in cancer cells. nih.govgoogle.comgoogle.com

Val-Cit linkers have been incorporated into cryptophycin conjugates. nih.govgoogle.comgoogle.com For example, RGD-cryptophycin conjugates targeting integrin αvβ3 have utilized the Val-Cit dipeptide as the protease-cleavable unit. nih.govnih.govresearchgate.net Upon incubation with cathepsin B, efficient cleavage of the Val-Cit linker was observed, leading to the release of the cryptophycin payload. nih.govnih.gov

Research findings on RGD-cryptophycin conjugates with Val-Cit linkers demonstrated that the linker was efficiently cleaved by cathepsin B, resulting in the release of cryptophycin-55 glycinate. nih.govnih.gov The rate and efficiency of drug release can be influenced by the design of the linker, including the self-immolative spacer used in conjunction with the cleavage site. nih.govnih.gov

Self-Immolative Spacers

Self-immolative spacers are components of cleavable linkers positioned between the cleavage site and the drug payload. nih.govgoogle.comgoogle.comotago.ac.nz Once the linker is cleaved by the designated mechanism (e.g., protease activity), the self-immolative spacer undergoes an intramolecular cyclization or elimination reaction, which liberates the free drug payload. nih.govgoogle.comgoogle.comotago.ac.nz This ensures that the active drug is released in its native form or a highly potent derivative.

Common self-immolative spacers include those based on para-aminobenzyloxycarbonyl (PABC) or dipeptide units like Gly-Pro, which decompose via 1,6-elimination or diketopiperazine formation, respectively. nih.govotago.ac.nz These spacers have been employed in cryptophycin conjugate design. nih.gov

In RGD-cryptophycin conjugates, both PABC and Gly-Pro self-immolative spacers have been investigated in conjunction with the Val-Cit protease cleavage site. nih.gov Studies showed that the choice of self-immolative moiety influenced the metabolic stability of the conjugates and the drug release profile upon enzymatic cleavage. nih.govnih.gov For instance, the Val-Cit-PABC linker resulted in efficient release of cryptophycin-55 glycinate upon cathepsin B cleavage, while the Val-Cit-Gly-Pro linker led to the formation of a metabolite that was not further processed under the experimental conditions. nih.gov

The design and characterization of these linker technologies are critical for optimizing the targeted delivery and intracellular release of cryptophycin payloads, ultimately impacting the efficacy and safety of the resulting drug conjugates.

Data Table: In Vitro Cytotoxicity of RGD-Cryptophycin Conjugates

| Conjugate / Payload | Targeting Ligand | Linker Components | Cell Line | IC₅₀ (nM) | Citation |

| Conjugate 10 | c(RGDfK) | Val-Cit-PABC | M21 | Low nM | nih.gov |

| Conjugate 10 | c(RGDfK) | Val-Cit-PABC | M21-L | Low nM | nih.gov |

| Conjugate 11 | c(RGDfK) | Val-Cit-Gly-Pro | M21 | Low nM | nih.gov |

| Conjugate 11 | c(RGDfK) | Val-Cit-Gly-Pro | M21-L | Low nM | nih.gov |

| Cryptophycin-55 glycinate | N/A | N/A | M21 | 0.15-7.63 | nih.gov |

| Cryptophycin-55 glycinate | N/A | N/A | M21-L | 0.15-7.63 | nih.gov |

| Metabolite 12 (Gly-Pro-Cry-55gly) | N/A | N/A | M21 | Equal potency to Conjugate 11 | nih.gov |

| Metabolite 12 (Gly-Pro-Cry-55gly) | N/A | N/A | M21-L | Equal potency to Conjugate 11 | nih.gov |

Note: "Low nM" indicates values in the low nanomolar range, as reported in the source.

Data Table: In Vitro Cytotoxicity of Trastuzumab-Cryptophycin-55 Conjugates

| Conjugate | Antibody | Linker Basis | Average DAR | Cell Line | IC₅₀ (nM) | Citation |

| T-L1-CR55 | Trastuzumab | Mc-NHS | 3.50 | HER2-positive | 0.58–1.19 | researchgate.netnih.gov |

| T-L2-CR55 | Trastuzumab | Mc-Val-Cit-PAB-PNP | 3.29 | HER2-positive | 0.58–1.19 | researchgate.netnih.gov |

| T-L3-CR55 | Trastuzumab | Mc-Val-Cit-PAB-PNP | 3.35 | HER2-positive | 0.58–1.19 | researchgate.netnih.gov |

Data Table: Preclinical Efficacy of this compound Against Mouse and Human Tumors

| Tumor Type | MDR Status | %T/C | Log Kill (LK) | Treatment Schedule | Citation |

| Mam 17/Adr | pgp (+) | 0% | 3.2 | IV, Q2d x 5 | researchgate.net |

| Mam 16/C/Adr | pgp (-) | 0% | 3.3 | IV, Q2d x 5 | researchgate.net |

| Mam 16/C | N/A | 0% | 3.8 | IV, Q2d x 5 | researchgate.net |

| Colon 26 | N/A | 0% | 2.2 | IV, Q2d x 5 | researchgate.net |

| Colon 51 | N/A | 0% | 2.4 | IV, Q2d x 5 | researchgate.net |

| Pancreatic Ductal Adenocarcinoma 02 (Panc 02) | N/A | 0% | 2.4 | IV, Q2d x 5 | researchgate.net |

| Human Colon HCT15 | pgp (+) | 0% | 3.3 | IV, Q2d x 5 | researchgate.net |

| Human Colon HCT116 | N/A | 0% | 4.1 | IV, Q2d x 5 | researchgate.net |

Note: %T/C represents the tumor growth in treated animals compared to control, where 0% indicates complete tumor regression. Log Kill is a measure of the extent of tumor cell killing.

Integration of Homing Devices and Targeting Ligands

The conjugation of cryptophycin derivatives to specific targeting ligands is a key approach to improve tumor selectivity and reduce off-target effects. nih.govuni-bielefeld.de This involves linking the cytotoxic payload to a molecule that can specifically bind to receptors or antigens preferentially expressed on the surface of cancer cells or within the tumor microenvironment. nih.govethz.ch

RGD Peptides for Integrin Targeting (e.g., αvβ3)

RGD (Arginine-Glycine-Aspartic acid) peptides are widely studied for their ability to target integrin receptors, particularly the αvβ3 integrin, which is often overexpressed in tumor vasculature and various cancer cells, playing a role in tumor growth, angiogenesis, and metastasis. nih.govmdpi.comfrontiersin.org Conjugating cryptophycin derivatives to RGD peptides aims to facilitate the selective delivery and internalization of the cytotoxic payload into integrin-expressing tumor cells. nih.govmdpi.com

Studies have explored the synthesis and biological evaluation of RGD-cryptophycin conjugates. These conjugates typically involve linking cryptophycin, often in the form of cryptophycin-55 glycinate, to a cyclic RGD peptide like c(RGDfK) via a cleavable linker, such as the protease-sensitive Val-Cit dipeptide, often combined with a self-immolative spacer. nih.govresearchgate.netnih.gov This design allows for the release of the active cryptophycin derivative upon internalization into tumor cells, where lysosomal proteases like cathepsin B are abundant. nih.govresearchgate.net

Preclinical in vitro studies have shown that RGD-cryptophycin conjugates can induce dose-dependent inhibition of cell growth in integrin-expressing cancer cell lines. mdpi.comnih.gov However, achieving high selectivity for cells with different integrin expression levels has presented a challenge in some conjugate designs. researchgate.netnih.gov Multimeric RGD structures have shown promise in enhancing binding affinity and improving internalization compared to monomeric RGD conjugates. mdpi.com

Targeting Carbonic Anhydrase IX (CAIX)

Carbonic Anhydrase IX (CAIX) is a transmembrane protein that is significantly upregulated in many types of cancer, particularly in hypoxic tumor regions, while being largely absent in most normal tissues. nih.govacs.org This makes CAIX an attractive target for the delivery of cytotoxic agents to solid tumors. nih.govethz.chacs.orgdovepress.com

Small molecule-drug conjugates (SMDCs) targeting CAIX have been developed, utilizing high-affinity CAIX inhibitors, such as acetazolamide derivatives, as the targeting moiety. nih.govethz.chacs.orgresearchgate.net Cryptophycin derivatives, including cryptophycin-55 glycinate, have been conjugated to acetazolamide ligands through cleavable linkers to create targeted SMDCs. nih.govethz.chacs.org

In vitro studies of cryptophycin-acetazolamide conjugates have demonstrated excellent binding affinity to the CAIX antigen. nih.govethz.chacs.orgresearchgate.net These conjugates have been designed to exhibit a non-internalizing behavior, relying on the extracellular environment of the tumor for potential payload release or exerting their effect upon binding to the cell surface. nih.govethz.chacs.org

Somatostatin Receptor 2 (SSTR2) Targeting via Octreotide (B344500)

Somatostatin Receptor 2 (SSTR2) is a G-protein-coupled receptor that is overexpressed in various neuroendocrine tumors (NETs) and other cancer types. nih.govmdpi.comresearchgate.net Octreotide, a stable synthetic analog of somatostatin, has a high affinity for SSTR2 and is widely used for imaging and therapy of SSTR2-positive tumors. nih.govmdpi.comresearchgate.netnih.gov Conjugating cytotoxic payloads like cryptophycin to octreotide allows for targeted delivery to SSTR2-expressing cancer cells. nih.govmdpi.comresearchgate.net

Cryptophycin conjugates utilizing octreotide as the targeting moiety have been developed, typically employing cleavable linkers such as the Val-Cit dipeptide, often with self-immolative spacers, to connect cryptophycin (e.g., cryptophycin-55 glycinate) to octreotide. nih.govmdpi.comresearchgate.net

In vitro studies have confirmed that octreotide-cryptophycin conjugates exhibit good binding affinity to SSTR2. nih.govresearchgate.net These conjugates have shown efficient and selective internalization into cells overexpressing SSTR2. nih.govresearchgate.netnih.govdntb.gov.ua The design of the linker and self-immolative moiety has been found to significantly influence the stability of the conjugates and the release of the active payload. nih.govresearchgate.net

Preclinical Evaluation of this compound Conjugates

Preclinical evaluation of targeted cryptophycin conjugates involves assessing their binding characteristics, drug release profiles, and ultimately, their efficacy and tumor targeting in in vitro and in vivo models.

In Vitro Binding Affinity and Drug Release Studies

In vitro studies are crucial for characterizing the interaction of targeted cryptophycin conjugates with their intended targets and evaluating the release of the cytotoxic payload.

Binding affinity studies, often performed using techniques like Surface Plasmon Resonance (SPR) or radioligand binding assays, measure the strength of the interaction between the conjugate and the target receptor or antigen. For example, SPR analysis has been used to determine the binding affinity of acetazolamide-cryptophycin conjugates to immobilized CAIX. nih.govacs.orgresearchgate.net

Drug release studies, frequently employing techniques like cathepsin B cleavage assays, assess the ability of the cleavable linker to release the active cryptophycin derivative under conditions mimicking the intracellular environment of tumor cells. nih.govresearchgate.netnih.gov The design of the linker and self-immolative spacer significantly impacts the rate and efficiency of drug release. nih.govresearchgate.netnih.govnih.gov Plasma stability studies are also conducted in vitro to evaluate the stability of the conjugates in circulation and minimize premature payload release. nih.govresearchgate.net

Data from in vitro studies provide insights into the potential of the conjugate to selectively bind to target cells and release the cytotoxic payload, informing further preclinical development.

| Conjugate Type | Targeting Moiety | Target | In Vitro Binding Affinity | In Vitro Cytotoxicity (IC50) | Reference |

| RGD-Cryptophycin | c(RGDfK) | Integrin αvβ3 | Not specified in snippet | Low nanomolar | mdpi.comnih.gov |

| Acetazolamide-Cryptophycin | Acetazolamide derivative | CAIX | Excellent affinity (e.g., 3.4 nM) | Decreased compared to free drug (e.g., 7.9 nM for free Cry-55 glycinate) | nih.govethz.chacs.orgresearchgate.net |

| Octreotide-Cryptophycin | Octreotide | SSTR2 | Good binding affinity | Comparable to unconjugated payload (depending on linker) | nih.govresearchgate.net |

In Vivo Tumor Targeting and Efficacy in Animal Models

Preclinical in vivo studies using animal models, typically mice bearing human tumor xenografts, are essential to evaluate the tumor targeting capabilities, efficacy, and pharmacokinetics of targeted cryptophycin conjugates. researchgate.netnih.govnih.govacs.orgnih.govmdpi.comresearchgate.netacs.org

Studies involving octreotide-cryptophycin conjugates have utilized imaging techniques, such as using a fluorescent dye-labeled conjugate, to visualize tumor targeting and accumulation in xenograft models. nih.govmdpi.comresearchgate.net These studies have shown that the conjugate can efficiently and selectively accumulate in tumors overexpressing SSTR2 and remain there for a prolonged time. nih.govresearchgate.net

Evaluation of antitumor efficacy in vivo involves administering the conjugate to tumor-bearing animals and monitoring tumor growth over time compared to control groups (e.g., saline or unconjugated drug). nih.govethz.chacs.orgacs.org For example, an acetazolamide-cryptophycin conjugate targeting CAIX showed a moderate antitumor effect with delayed tumor growth in nude mice bearing SKRC-52 renal cell carcinomas. nih.govethz.chacs.orgacs.org However, the therapeutic activity was reported to be inferior to an analogous conjugate using a different payload (MMAE) under the same experimental conditions. nih.govethz.chacs.orgacs.org

This compound itself has demonstrated superior preclinical efficacy compared to many other cryptophycin analogs in various mouse and human tumor models. researchgate.netnih.govacs.org Studies have reported significant tumor growth inhibition and log kill values with C-309 treatment in models of mammary carcinoma, colon carcinoma, and pancreatic adenocarcinoma. researchgate.netnih.gov

| Conjugate Type | Animal Model | Tumor Type | In Vivo Tumor Targeting | In Vivo Efficacy Result | Reference |

| Octreotide-Cryptophycin | AtT20 xenograft-bearing mice | Neuroendocrine tumor | Efficient and selective accumulation | Not specified as primary outcome in snippet, focus on targeting | nih.govresearchgate.net |

| Acetazolamide-Cryptophycin | Nude mice bearing SKRC-52 xenografts | Renal cell carcinoma | Not explicitly measured in snippet, inferred by efficacy | Moderate antitumor effect, delayed tumor growth nih.govethz.chacs.orgacs.org | nih.govethz.chacs.orgacs.org |

| This compound (unconjugated) | Mouse and human tumor xenografts | Various carcinomas | Not applicable (unconjugated) | Superior efficacy, significant tumor growth inhibition and log kill researchgate.netnih.govacs.org | researchgate.netnih.govacs.org |

These preclinical studies provide crucial data on the potential of targeted delivery strategies to improve the therapeutic profile of this compound and its analogs by enhancing tumor accumulation and efficacy while potentially reducing systemic exposure.

Advanced Research Methodologies and Analytical Techniques

In Vitro Cell-Based Assays for Compound Screening

In vitro cell-based assays are fundamental for screening the cytotoxic and antiproliferative activity of Cryptophycin-309 and its analogs against various cancer cell lines, including those exhibiting multidrug resistance (MDR). These assays help determine the potency of the compound and assess its effectiveness against different cancer types.

Studies have shown that cryptophycins, including potentially this compound, exhibit picomolar antiproliferative potency in vitro and retain activity against MDR cells mdpi.comcore.ac.uknih.gov. For instance, Cryptophycin-55 (B1255067) glycinate (B8599266), a related payload, displayed high in vitro potency against M21 and M21-L human melanoma cells with IC₅₀ values in the sub-nanomolar range mdpi.comnih.gov. While Cryptophycin-55 glycinate was less potent than Cryptophycin-52 in these specific cell lines, the general class of cryptophycins is known for its high in vitro activity mdpi.comnih.gov. Cell proliferation assays and cell cycle arrest assays are commonly used to examine the anti-cancer activity of cryptophycins google.com. Immunofluorescence assays can also be used to examine cytoskeletal structures like tubulin, which is the target of cryptophycins google.com.

An example of in vitro cytotoxicity data for a related cryptophycin (B1240208) derivative (Cryptophycin-55 glycinate) is shown below, highlighting its potency against human melanoma cell lines.

| Cell Line | IC₅₀ (nM) |

| M21 | 7.9 nih.gov |

| M21-L | Sub-nanomolar range mdpi.comnih.gov |

(Note: The provided source specifically mentions Cryptophycin-55 glycinate with an IC₅₀ of 7.9 nM against SKRC-52 cells nih.gov. Another source indicates sub-nanomolar range for Cryptophycin-55 glycinate against M21 and M21-L cells mdpi.comnih.gov. While direct IC₅₀ data for this compound across a broad panel in the provided sources is limited, the sources emphasize its superiority in in vivo models after screening many analogs researchgate.netnih.govnliwod.org, implying potent in vitro activity as well.)

In Vivo Animal Models for Therapeutic Efficacy Assessment

In vivo studies using animal models, particularly mice bearing human or mouse tumors, are crucial for evaluating the therapeutic efficacy of this compound. These studies provide insights into the compound's antitumor activity in a complex biological system.

This compound has emerged as superior to many other cryptophycin analogs in preclinical efficacy studies using tumor-bearing animals researchgate.netnih.govnliwod.org. Studies have reported significant tumor growth inhibition and log kill values for this compound against various mouse and human tumor xenografts after intravenous treatment researchgate.netnih.govnliwod.org.

The following table summarizes some preclinical efficacy data for this compound against various tumor models:

| Tumor Model | %T/C | Log Kill (LK) |

| Mam 17/Adr (pgp +) | 0% | 3.2 researchgate.netnih.govnliwod.org |

| Mam 16/C/Adr (pgp -) | 0% | 3.3 researchgate.netnih.govnliwod.org |

| Mam 16/C | 0% | 3.8 researchgate.netnih.govnliwod.org |

| Colon 26 | 0% | 2.2 researchgate.netnih.govnliwod.org |

| Colon 51 | 0% | 2.4 researchgate.netnih.govnliwod.org |

| Pancreatic Ductal Adenocarcinoma 02 (Panc 02) | 0% | 2.4 researchgate.netnih.govnliwod.org |

| Human Colon HCT15 (pgp +) | 0% | 3.3 researchgate.netnih.govnliwod.org |

| Human Colon HCT116 | 0% | 4.1 researchgate.netnih.govnliwod.org |

%T/C: Tumor growth in treated group as a percentage of tumor growth in control group. A value of 0% indicates complete tumor regression or no growth. Log Kill (LK): A measure of the magnitude of tumor cell killing.

These results indicate potent antitumor activity of this compound in vivo against a range of tumors, including those with multidrug resistance researchgate.netnih.govnliwod.org.

Biochemical Assays for Mechanism of Action Elucidation

Biochemical assays are employed to elucidate the molecular mechanism of action of this compound, primarily focusing on its interaction with tubulin and its effects on microtubule dynamics.

Cryptophycins are known to interfere with tubulin polymerization and depolymerization mdpi.comnih.gov. They bind to tubulin, causing cell cycle arrest in the G₂/M phase mdpi.comnih.gov. Biochemical assays, such as those evaluating microtubule assembly and tubulin binding, are used to characterize these interactions mdpi.comresearchgate.net. Cryptophycins have a high affinity for tubulin and form stable drug-tubulin complexes core.ac.uk. Studies have shown that cryptophycins stimulate cellular microtubule instability, inhibit microtubule assembly, and induce tubulin self-association nih.gov.

Isothermal titration calorimetry (ITC) experiments have been used to biophysically characterize the interaction between cryptophycin and tubulin, revealing an exothermic binding profile nih.gov.

Structural Biology Techniques for Tubulin-Cryptophycin Interactions (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, are vital for determining the precise binding site and interaction mode of cryptophycins with tubulin at the atomic level.

High-resolution X-ray crystal structures of tubulin-cryptophycin complexes provide detailed information about how the drug binds to tubulin nih.govnih.gov. A 2.2 Å resolution X-ray crystal structure of a potent cryptophycin derivative bound to the αβ-tubulin heterodimer has been reported nih.govnih.gov. This structure clarified conformational issues seen in previous lower-resolution cryo-electron microscopy structures and provided atomic details of interactions nih.govnih.gov. The structure revealed that cryptophycins bind to the maytansine (B1676224) site on β-tubulin and also identified a second, low-affinity binding site involving the T5-loop of β-tubulin, which bridges the maytansine and vinca (B1221190) sites nih.govnih.gov. This new binding site is significant as the T5-loop is involved in nucleotide exchange and longitudinal tubulin contacts nih.govnih.gov.

Mass Spectrometry and Chromatography for Compound Characterization and Purification

Mass spectrometry (MS) and chromatography, such as High-Performance Liquid Chromatography (HPLC), are indispensable techniques for the characterization, purification, and analysis of this compound.

Routine chromatographic techniques like HPLC and Thin-Layer Chromatography (TLC) are used to purify cryptophycins google.combeilstein-journals.org. Mass spectral analysis is employed to determine the structures of cryptophycins google.com. Techniques such as Proton and Carbon NMR (COSY, HMQC, HMBC, NOESY) are used in conjunction with MS to determine gross structures google.com. Gas chromatography-mass spectral analysis can detect the presence of various hydroxy and amino acid units google.com. High-resolution mass spectrometry (HRMS) is used for the characterization of synthetic intermediates and final conjugates involving cryptophycin nih.govnih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS), including UPLC-HRMS, is used for purity analysis and metabolic stability studies nih.gov.

Molecular Biology Techniques for Biosynthetic Pathway Analysis

Molecular biology techniques are applied to study the biosynthetic pathway of cryptophycins, which are produced by cyanobacteria. Understanding the genes and enzymes involved in biosynthesis can facilitate engineered production and the generation of new analogs.

The cryptophycin biosynthetic gene cluster (crp) has been identified in Nostoc species acs.orgnih.gov. This gene cluster covers over 40 kb and contains genes encoding polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), consistent with the depsipeptide structure of cryptophycins acs.orgnih.gov. Stable-isotope labeling experiments have been used to determine the biosynthetic origin of the four subunits (A-D) of cryptophycins acs.orgnih.gov. Precursor-directed biosynthesis using unnatural starter units and amino acid analogs has demonstrated the substrate flexibility of the biosynthetic enzymes, allowing for the generation of new cryptophycin analogs acs.orgnih.gov. Techniques like cloning, sequencing, and annotating the gene cluster are fundamental to this analysis nih.gov. The thioesterase domain from the cryptophycin biosynthetic pathway has been studied for its role in macrocyclization acs.org.

Advanced Imaging Techniques for Drug Delivery Visualization

Advanced imaging techniques can be used to visualize the delivery and distribution of cryptophycin or its conjugates, particularly in the context of targeted drug delivery strategies.

While specific examples of imaging this compound itself are limited in the provided sources, related studies on cryptophycin conjugates have utilized imaging. For instance, in studies involving RGD-cryptophycin conjugates for targeted delivery, cryptophycin was replaced by an infrared dye, and the resulting conjugates were studied by confocal microscopy to elucidate the drug delivery process mdpi.comnih.govresearchgate.net. Radioisotopic imaging techniques like gamma scintigraphy, SPECT, and PET are used in nanomedicine to track the biodistribution and localization of radiolabeled agents in vivo, which could potentially be applied to cryptophycin conjugates mdpi.com.

Future Directions and Translational Research Potential of Cryptophycin 309

Development of Novel Cryptophycin-309 Analogues with Optimized Profiles

The development of novel cryptophycin (B1240208) analogues with optimized profiles is a significant area of ongoing research. This compound itself is a glycinate (B8599266) ester of the chlorohydrin Cryptophycin-296, a modification that enhanced stability and solubility. nih.govresearchgate.netnliwod.org Preclinical studies comparing 81 different cryptophycin analogs in tumor-bearing animals identified C-309 as superior in efficacy to many others. nih.govresearchgate.netnliwod.org Another analog, Cryptophycin-249 (C-249), the glycinate of Cryptophycin-8, also showed efficacy comparable or superior to C-309 in certain models. nih.govresearchgate.netnliwod.org

Structure-activity relationship (SAR) studies have been extensive, exploring modifications across the four subunits (A, B, C, and D) of the cryptophycin structure. nih.govresearchgate.net The presence of several amide and ester linkages provides opportunities for convergent synthetic approaches to generate diverse analogs. researchgate.net Modifications have aimed to improve properties such as hydrolytic stability, particularly at the C5 ester, which was a key obstacle for earlier candidates like Cryptophycin-52. researchgate.net Increased substitution at C6, as seen in Cryptophycin-52, helped ameliorate this issue. researchgate.net The development of glycinate esters of chlorohydrins, such as C-309 and C-249, has provided enhanced chemical stability and aqueous solubility. nih.govresearchgate.netnliwod.orgthieme-connect.de

Research also explores modifications beyond the ester linkages. For instance, selectively fluorinated cryptophycins have been synthesized and evaluated, demonstrating that significant biological activity can be maintained against MDR tumor cells, although some analogs showed reduced potency. researchgate.net Modifications in Unit B and Unit D have also been investigated to identify potent and conjugable payloads for targeted therapies. researchgate.netresearchgate.net

Engineering Biosynthetic Pathways for Diversified Cryptophycin Production

Engineering biosynthetic pathways offers a powerful approach for the diversified production of cryptophycins, including novel or difficult-to-synthesize analogs. Cryptophycins are naturally produced by cyanobacteria, such as Nostoc species, via a mixed Type I PKS/NRPS system. researchgate.netgoogle.comacs.orgumich.edunih.gov The identification and characterization of the cryptophycin gene cluster have provided the tools necessary for manipulating this pathway. nih.govgoogle.comacs.orgumich.edu

Strategies for diversification include precursor-directed biosynthesis, modification of specific enzymes within the pathway, and recombinant pathway construction. researchgate.netgoogle.com Precursor feeding has shown that the biosynthetic system can incorporate unnatural starter units and artificial amino acids, leading to the production of new cryptophycin analogues. acs.org Enzymes like the CrpE P450 epoxidase, responsible for installing the crucial β-epoxide group, and the CrpD thioesterase, involved in macrocyclization, have been characterized and can be utilized in chemoenzymatic synthesis to generate new analogs. nih.govacs.orgnih.gov For example, CrpE can accommodate variations in the B and C unit structures, leading to new analogs. nih.gov

Engineering efforts can aim to improve the yield of specific cryptophycins, including C-309, or to create entirely novel structures with potentially improved properties. The modular nature of the PKS/NRPS system allows for targeted modifications to alter the incorporated subunits. researchgate.netgoogle.com

Refinement of Targeted Delivery Systems for Enhanced Therapeutic Index

Refinement of targeted delivery systems is a critical area for enhancing the therapeutic index of this compound, aiming to deliver the potent cytotoxic payload specifically to tumor cells while minimizing exposure to healthy tissues. Given the potent cytotoxicity of cryptophycins, targeted delivery can potentially reduce systemic toxicity and improve the therapeutic window. researchgate.netresearchgate.netcore.ac.ukanr.fr

Recent research has focused on conjugating cryptophycins to tumor-homing devices such as peptides and antibodies, creating small molecule-drug conjugates (SMDCs) and antibody-drug conjugates (ADCs). researchgate.netresearchgate.netcore.ac.ukuni-bielefeld.demdpi.comanr.frgoogle.com Cryptophycin derivatives containing functional groups suitable for conjugation are required for this approach. researchgate.netresearchgate.net The glycinate ester of chlorohydrins, like C-309, with its free amino group, provides a suitable attachment site for conjugation. researchgate.net

Studies have explored conjugating cryptophycins to peptides targeting specific receptors overexpressed on cancer cells, such as RGD peptides targeting integrin αvβ3. researchgate.netmdpi.comnih.gov Antibody-drug conjugates utilizing cryptophycin derivatives as payloads and targeting antigens like HER2 have also been investigated, showing potent cytotoxicity against HER2-positive cell lines and significant antitumor activity in xenograft models with reduced overt toxicities compared to the free drug. researchgate.netgoogle.com The design of cleavable linkers that release the active cryptophycin payload specifically within the tumor microenvironment is a key aspect of these targeted delivery systems. mdpi.comgoogle.com

Addressing Challenges in Scalable Production and Formulation for Research

Addressing challenges in scalable production and formulation is essential for the continued research and potential clinical translation of this compound. Cryptophycins were initially isolated from cyanobacteria, and the lack of large-scale fermentation methods for natural cryptophycins has stimulated the development of synthetic methods. nih.govresearchgate.net While total chemical synthesis approaches exist, the complex structure of cryptophycins can make large-scale synthesis challenging and potentially economically prohibitive. researchgate.netmdpi.comuva.es

Earlier cryptophycin candidates faced formulation challenges, such as the instability of chlorohydrins in solution. nih.govnliwod.orgresearchgate.net The development of glycinate esters like C-309 addressed this by providing improved chemical stability and aqueous solubility. nih.govresearchgate.netnliwod.orgthieme-connect.de However, ensuring the stability and appropriate formulation for various research applications, including preclinical studies and the development of targeted delivery systems, remains important.

Biotechnological approaches, including engineered biosynthesis and chemoenzymatic synthesis, are being explored to provide more efficient and scalable methods for producing cryptophycins and their analogs. acs.orgnih.govanr.fr Optimizing fermentation conditions for cyanobacterial strains that produce cryptophycins in photo-bioreactors is also an area of research aimed at increasing production yield. anr.fr Overcoming the limitations in scalable production is crucial to provide sufficient material for extensive preclinical evaluation and potential clinical development of C-309 and its derivatives.

Q & A

Q. What are the key challenges in synthesizing Cryptophycin-309, and how can researchers optimize its yield and purity?

Methodological Answer: Synthesis challenges often arise from the compound’s complex macrocyclic structure and stereochemical complexity. To address this, researchers should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural validation at each synthesis stage. Reaction conditions (e.g., temperature, solvent polarity) must be systematically varied to identify optimal yield parameters. Parallel purification techniques, such as preparative HPLC with gradient elution, can improve purity. Documenting reaction failures in a detailed lab journal aids in identifying patterns and refining protocols .

Q. How does this compound’s mechanism of action differ from other microtubule-targeting anticancer agents?

Methodological Answer: Comparative studies using in vitro tubulin polymerization assays and live-cell imaging can elucidate differences. For example, this compound may exhibit unique binding kinetics to β-tubulin isoforms, which can be quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair these with RNA interference (siRNA) knockdown of specific tubulin isoforms to confirm target specificity. Cross-referencing results with existing data on taxanes or vinca alkaloids highlights mechanistic distinctions .

Q. What in vitro models are most suitable for preliminary evaluation of this compound’s cytotoxicity?

Methodological Answer: Use a panel of cancer cell lines representing diverse tissues (e.g., breast, lung, colon) to assess broad-spectrum activity. Include 3D spheroid models to mimic tumor microenvironments. Standardize assays (e.g., MTT, ATP-lite) with positive controls (e.g., paclitaxel) and normalize data to cell viability baselines. Replicate experiments across multiple passages to account for cell-line drift .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer: Focus on modifying the compound’s macrocyclic scaffold (e.g., substituting ester linkages or altering side-chain hydrophobicity). Use molecular docking simulations to predict interactions with efflux pumps (e.g., P-glycoprotein) and cytochrome P450 enzymes. Validate predictions via in vitro permeability assays (Caco-2 cells) and metabolic stability tests in liver microsomes. Correlate structural changes with in vivo bioavailability metrics (AUC, Cmax) in rodent models .

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across preclinical studies?

Methodological Answer: Discrepancies may stem from variability in dosing regimens, tumor models, or endpoint measurements. Conduct a meta-analysis of existing studies using PRISMA guidelines to identify confounding variables. Replicate key experiments under standardized conditions (e.g., consistent tumor inoculation density, matched vehicle controls). Use Bayesian statistics to assess the probability of efficacy across heterogeneous datasets .

Q. How can researchers design robust in vivo models to evaluate this compound’s therapeutic window and off-target effects?

Methodological Answer: Employ orthotopic or patient-derived xenograft (PDX) models to better recapitulate human tumor biology. Monitor off-target effects via longitudinal histopathology (e.g., liver, kidney, neural tissues) and serum biomarkers (ALT, creatinine). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy/toxicity thresholds. Include staggered dosing arms to identify maximum tolerated dose (MTD) and optimal scheduling .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with immunotherapies?

Methodological Answer: Use combination index (CI) calculations (Chou-Talalay method) to quantify synergy in vitro. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Integrate transcriptomic data (RNA-seq) to identify pathways modulated by combination therapy. Validate findings using independent cohorts and blinded endpoint assessments to reduce bias .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

Methodological Answer: Adhere to ARRIVE guidelines for preclinical reporting, including detailed descriptions of randomization, blinding, and exclusion criteria. Share raw data (e.g., dose-response curves, histology images) in public repositories like Figshare or Zenodo. For human-derived samples (e.g., PDX models), obtain informed consent and ethical approval aligned with Declaration of Helsinki principles .

Tables for Quick Reference

Q. Table 1: Key Parameters for SAR Studies

| Parameter | Method | Outcome Metric |

|---|---|---|

| Hydrophobicity | LogP measurement (shake-flask) | Membrane permeability |

| Metabolic Stability | Liver microsome incubation | Half-life (t1/2) |

| Target Binding | SPR/ITC | KD value |

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Inconsistent cell-line models | Use STR profiling and mycoplasma testing |

| Underpowered in vivo studies | Pre-specify sample size via power analysis |

| Overinterpretation of synergy | Validate with orthogonal assays (e.g., clonogenic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.